molecular formula C12H16O3 B3025052 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene CAS No. 898759-48-3

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Cat. No.: B3025052
CAS No.: 898759-48-3
M. Wt: 208.25 g/mol
InChI Key: VZYXULLXFYSIJK-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is an organic compound that features a benzene ring substituted with an ethoxy group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene typically involves the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or azeotropic distillation can be employed to remove water from the reaction mixture, enhancing the efficiency of the acetalization process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 1,3-dioxolane ring can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene is unique due to the presence of both the ethoxy group and the 1,3-dioxolane ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-ethoxyphenyl)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-13-11-5-3-10(4-6-11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYXULLXFYSIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645879
Record name 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-48-3
Record name 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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